

# A Technical Guide to 7-Methylchroman-4-one: Synthesis, Properties, and Biological Potential

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## Compound of Interest

Compound Name: 7-Methylchroman-4-one

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This technical guide provides a comprehensive overview of **7-Methylchroman-4-one**, a heterocyclic compound belonging to the chroman-4-one class of molecules. While specific literature on **7-Methylchroman-4-one** is limited, this document compiles and extrapolates information from closely related analogues to present a predictive profile of its chemical and physical properties, a plausible synthetic route, and an overview of the potential biological activities of the broader chroman-4-one scaffold.

## Chemical and Physical Properties

Quantitative data for **7-Methylchroman-4-one** is not readily available in the cited literature. Therefore, the following tables present predicted spectroscopic data based on the analysis of structurally similar compounds, including various substituted chroman-4-ones and related heterocyclic systems. These predictions serve as a guide for researchers in the characterization of this molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **7-Methylchroman-4-one** (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.70	d	1H	H-5
~6.85	dd	1H	H-6
~6.75	d	1H	H-8
~4.50	t	2H	H-2
~2.80	t	2H	H-3
~2.35	s	3H	7-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **7-Methylchroman-4-one** (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~192.0	C-4
~162.0	C-8a
~145.0	C-7
~128.0	C-5
~121.0	C-4a
~118.0	C-6
~115.0	C-8
~67.0	C-2
~37.0	C-3
~21.0	7-CH <sub>3</sub>

Table 3: Predicted Infrared (IR) Spectroscopy Data for **7-Methylchroman-4-one**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1680	Strong	C=O (ketone) stretching
~1600, ~1480	Medium-Strong	C=C (aromatic) stretching
~1250	Strong	C-O (ether) stretching
~2920	Medium	C-H (aliphatic) stretching
~3050	Weak	C-H (aromatic) stretching

Table 4: Predicted Mass Spectrometry Data for **7-Methylchroman-4-one**

m/z	Ion
162.07	[M] <sup>+</sup>
134.07	[M - CO] <sup>+</sup>
119.06	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

Table 5: Physical Properties of **7-Methylchroman-4-one** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
7-Methylchroman-4-one	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	162.19	Not available
6-Bromo-7-Methylchroman-4-one	C <sub>10</sub> H <sub>9</sub> BrO <sub>2</sub>	241.08	Not available
7-Ethoxy-4-methyl-2H-chromen-2-one	C <sub>12</sub> H <sub>12</sub> O <sub>3</sub>	204.22	114-116
7-hydroxy-2,5-dimethylchroman-4-one	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	192.21	Not available

## Experimental Protocols

While a specific, detailed synthesis for **7-Methylchroman-4-one** is not explicitly described in the provided search results, a general and plausible method can be adapted from the synthesis of other chroman-4-ones.

### Synthesis of 7-Methylchroman-4-one via Intramolecular Cyclization

A common method for the synthesis of the chroman-4-one scaffold is the intramolecular cyclization of a corresponding 3-(aryloxy)propanoic acid.

#### Materials:

- m-Cresol
- Acrylonitrile
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Polyphosphoric acid (PPA) or Eaton's reagent
- Diethyl ether
- Dichloromethane
- Magnesium sulfate ( $MgSO_4$ )
- Sodium bicarbonate ( $NaHCO_3$ )

#### Procedure:

- Synthesis of 3-(3-methylphenoxy)propanenitrile: To a solution of m-cresol in a suitable solvent, add a base such as sodium hydroxide to form the corresponding phenoxide. To this solution, add acrylonitrile and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is

worked up by extraction with an organic solvent like diethyl ether, followed by washing with brine and drying over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the nitrile.

- Hydrolysis to 3-(3-methylphenoxy)propanoic acid: The obtained 3-(3-methylphenoxy)propanenitrile is then subjected to hydrolysis. This can be achieved by refluxing with a strong base like sodium hydroxide, followed by acidification with hydrochloric acid. The resulting carboxylic acid can be purified by recrystallization.
- Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(3-methylphenoxy)propanoic acid is then cyclized in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent ( $P_2O_5$  in methanesulfonic acid). The mixture is heated with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice water and the product is extracted with a solvent like dichloromethane. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude **7-Methylchroman-4-one**. The crude product can be further purified by column chromatography on silica gel.

## Biological Activities of the Chroman-4-one Scaffold

The chroman-4-one core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.<sup>[1][2]</sup> While specific studies on **7-Methylchroman-4-one** are lacking, its structural class has been associated with a range of pharmacological activities.

### Sirtuin 2 (SIRT2) Inhibition

Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.<sup>[3]</sup> The inhibitory activity is often dependent on the substitution pattern on the chroman-4-one ring.

### Antimicrobial and Antifungal Activity

Chroman-4-one derivatives have demonstrated broad-spectrum antimicrobial and antifungal properties.<sup>[4]</sup> Their mechanism of action can vary, with some compounds targeting key enzymes in microbial virulence and survival. The presence and nature of substituents on the

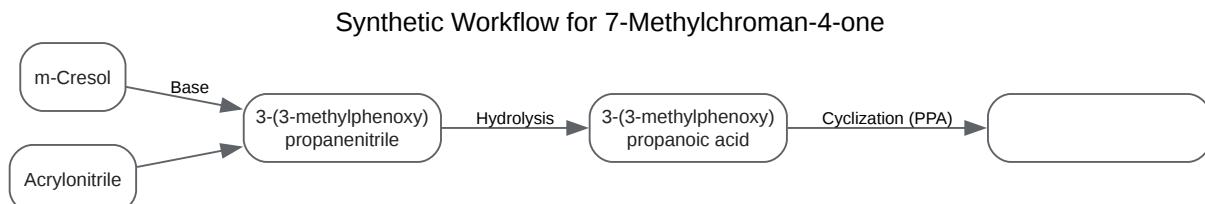
chroman-4-one scaffold play a crucial role in determining the potency and spectrum of antimicrobial activity.

## Anticancer and Anti-inflammatory Effects

The chroman-4-one framework is also found in compounds exhibiting anticancer and anti-inflammatory effects.<sup>[4]</sup> These activities are often linked to the modulation of various cellular signaling pathways.

## Visualizations

### Synthetic Workflow

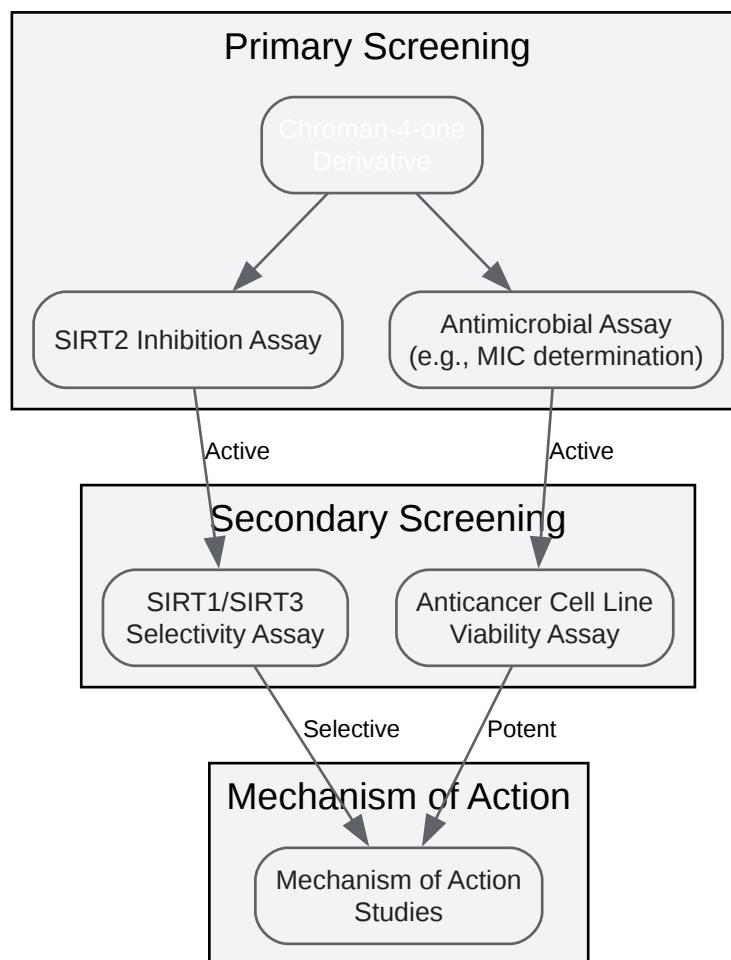


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Caption: A plausible synthetic route to **7-Methylchroman-4-one**.

## General Biological Screening Cascade

## Biological Screening Cascade for Chroman-4-one Derivatives

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Caption: A general workflow for evaluating the biological activity of chroman-4-one derivatives.

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